N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a pyridinyl group, and a triazolopyridazinyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazolopyridazine structure, followed by the introduction of the pyridinyl and fluorophenyl groups. Common reagents used in these reactions include halogenated precursors, nucleophiles, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A structurally similar compound with antimicrobial properties.
Domiphen bromide: Another similar compound used as a disinfectant and antiseptic.
Uniqueness
N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Biological Activity
N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A 4-fluorophenyl group
- A pyridin-3-yl moiety
- A triazolo[4,3-b]pyridazin scaffold
- A sulfanyl functional group
This diverse structural composition suggests potential interactions with various biological targets.
Pharmacological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing triazole and pyridine rings have demonstrated significant antimicrobial properties. Studies suggest that the presence of the sulfanyl group may enhance this activity by interacting with microbial cell membranes or inhibiting essential enzymes .
- Anticancer Potential : The triazolo-pyridazine derivatives have shown promise in cancer research. For instance, related compounds have been reported to inhibit specific kinases involved in cancer progression. The inhibition of TGF-β type I receptor kinase has been noted as a potential mechanism for anticancer activity, with IC50 values indicating high potency in cellular assays .
- Anti-inflammatory Effects : Similar compounds have been associated with anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is crucial for reducing inflammation and pain in various conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to inflammation and cancer cell proliferation.
- Receptor Modulation : It is hypothesized that the compound could modulate receptor activity (e.g., adenosine receptors), which plays a role in cellular signaling pathways associated with cancer and inflammation .
Case Studies and Research Findings
Several studies have explored the pharmacological effects of similar compounds:
- Antimicrobial Activity Study : A study on related triazole derivatives revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be within acceptable therapeutic ranges .
- Cancer Research : Research involving pyridazine derivatives highlighted their ability to inhibit specific cancer cell lines with IC50 values in the nanomolar range. These findings suggest potential applications in targeted cancer therapies .
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that related compounds significantly reduced inflammation markers, suggesting strong anti-inflammatory properties that could be harnessed therapeutically .
Data Tables
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c20-15-5-3-13(4-6-15)10-22-17(27)12-28-18-8-7-16-23-24-19(26(16)25-18)14-2-1-9-21-11-14/h1-9,11H,10,12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPVAEIYOSKJNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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